molecular formula C23H18F3N3O B3000643 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol CAS No. 308294-79-3

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol

Cat. No.: B3000643
CAS No.: 308294-79-3
M. Wt: 409.412
InChI Key: HUHLXTYKRKEJDP-UHFFFAOYSA-N
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Description

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol is a sophisticated 8-hydroxyquinoline (8-HQ) derivative designed for advanced research applications, particularly in the field of central nervous system (CNS) disorders . This compound is part of the Betti-base subclass, synthesized via a multicomponent Betti-type reaction, and is characterized by its potent cytoprotective properties in experimental models of oxidative stress . The core 8-hydroxyquinoline pharmacophore is known for its metal chelating ability and multifunctional biological activity, serving as a multitarget-directed ligand (MTDL) . This compound is of significant interest in phenotypic screening and hit-to-lead optimization for neurodegenerative conditions such as Alzheimer's and Parkinson's disease . Researchers can utilize this compound to investigate pathways involving mitochondrial membrane potential, metal ion homeostasis, and cellular responses to oxidative stress . CAS Number: 308294-79-3 Molecular Formula: C23H18F3N3O Molecular Weight: 409.40 g/mol Handling & Storage: For research use only. Not approved for human or veterinary diagnostic or therapeutic use. Handle with care in a well-ventilated laboratory environment.

Properties

IUPAC Name

7-[[(6-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O/c1-14-4-2-6-19(28-14)29-20(16-7-10-17(11-8-16)23(24,25)26)18-12-9-15-5-3-13-27-21(15)22(18)30/h2-13,20,30H,1H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHLXTYKRKEJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The introduction of the trifluoromethyl group is usually accomplished via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The final step involves the coupling of the pyridine moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 6-methylpyridin-2-yl group in the target compound vs. the 4-methylpyridin-2-yl in compound 27 alters steric and electronic profiles. The 6-methyl group may enhance π-stacking interactions due to increased electron density . Compound 28 (3-F-5-CF₃-phenyl) has a higher molecular weight (427.39 g/mol) and melting point (163–165°C), suggesting stronger intermolecular forces from additional fluorine atoms .

Synthetic Accessibility: The target compound’s yield ranges from 22% (non-optimized) to 90% (optimized), outperforming analogues like 27 (15%) and 2 (29%) . Lower yields in some derivatives (e.g., 27) may stem from steric hindrance or instability of intermediates .

Biological Activity

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol, identified by CAS number 308294-79-3, is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C23H18F3N3O, with a molar mass of approximately 409.40 g/mol. Its predicted density is 1.354 g/cm³, and it has a boiling point of around 549.5 °C. The pKa value is estimated at 4.06, indicating its acidic nature which may influence its biological interactions and solubility in physiological environments .

The biological activity of this compound can be attributed to its structural features, particularly the quinoline moiety and the pyridine derivative. Compounds containing quinoline rings are known to exhibit a variety of pharmacological effects, including:

  • Anticancer Activity : Quinoline derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways .
  • Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
  • Metal Chelation : The presence of the hydroxyl group in the quinoline structure allows for metal ion chelation, which can enhance its therapeutic efficacy by targeting metal-dependent enzymes .

Anticancer Efficacy

In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)0.12
CaCo-2 (Colon Adenocarcinoma)0.11
MCF7 (Breast Cancer)0.15

These findings suggest that modifications in the compound's structure can enhance its anticancer properties significantly .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory potential against various enzymes:

Enzyme Inhibition Type IC50 (µM)
Histone Deacetylase (HDAC)Competitive0.19
Carbonic Anhydrase (CA)Non-competitive0.15

These results indicate that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes .

Case Studies

  • Cytotoxicity in Tumor Cells : A study demonstrated that the compound induced cell death in human cervical carcinoma cells through apoptosis pathways involving caspase activation and mitochondrial dysfunction .
  • Neuroprotective Effects : Research indicated that similar quinoline derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Activity : Compounds structurally related to this quinoline derivative have shown promise in reducing inflammation markers in vivo, providing insights into their potential use in treating inflammatory disorders .

Q & A

Q. What are the recommended synthetic routes for 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and reduction reactions. A key intermediate, such as a trifluoromethyl-substituted pyridine or quinoline derivative, is first prepared using fluorinated precursors (e.g., 4-(trifluoromethyl)phenylboronic acid). Reductive amination is then employed to link the pyridinyl and quinolinol moieties. For example, lithium aluminum hydride (LiAlH4) in DMSO or Pd-C catalyzed hydrogenation can achieve selective reduction of imine intermediates . Optimization involves adjusting solvent polarity (e.g., DMSO for fluorinated intermediates) and temperature (123–124°C for crystallization) to enhance yields .

Q. How should researchers address purification challenges for this compound, particularly regarding fluorinated byproducts?

  • Methodological Answer : Fluorinated impurities (e.g., unreacted 4-(trifluoromethyl)phenyl derivatives) can be removed via recrystallization in mixed solvents (e.g., ethanol/water) or column chromatography using silica gel with a gradient eluent (hexane:ethyl acetate). Acidic byproducts are neutralized with ethereal HCl, followed by filtration . Purity validation requires HPLC with UV detection at 254 nm, as trifluoromethyl groups exhibit strong absorbance in this range .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR identify proton environments and confirm trifluoromethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> for C24H19F3N2O).
  • X-ray Crystallography : Resolves stereochemical ambiguity in the aminomethyl linker, as demonstrated for analogous quinolin-8-ol derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the pyridine/quinoline rings) impact biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show that:
  • Trifluoromethyl groups at the 4-phenyl position enhance lipophilicity and target binding via hydrophobic interactions .
  • 6-Methylpyridin-2-yl substitution improves metabolic stability compared to unmethylated analogs .
  • Replacements with bulkier groups (e.g., 8-bromoquinoline) reduce solubility but may increase potency in enzyme inhibition assays .
    Experimental Design: Synthesize analogs with systematic substituent variations and test in bioassays (e.g., enzyme inhibition, cellular uptake) .

Q. What mechanisms underlie the compound’s potential antimicrobial or anticancer activity?

  • Methodological Answer : The quinolin-8-ol core chelates metal ions (e.g., Fe<sup>3+</sup>), disrupting microbial or cancer cell redox balance. Fluorinated groups enhance membrane permeability, as shown in in vitro assays:
  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Plasmodium falciparum .
  • Apoptosis Assays : Flow cytometry to measure caspase-3 activation in cancer cell lines .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?

  • Methodological Answer :
  • Solubility Analysis : Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid. Fluorinated compounds often exhibit low aqueous solubility, necessitating co-solvents (e.g., DMSO < 1%) .
  • Computational Adjustments : Refine AI-driven solubility models (e.g., COSMO-RS) by incorporating experimental logP and melting point data (e.g., mp 287.5–293.5°C for related compounds) .

Q. What advanced methodologies are recommended for studying its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified enzymes like carbonic anhydrase .
  • Molecular Dynamics (MD) Simulations : Models hydrogen bonding between the aminomethyl linker and active-site residues .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

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